(2S)-4-{[(tert-butoxy)carbonyl]amino}-2-methoxybutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Molecular Structure Analysis
The molecular structure of a compound can be determined by its IUPAC name and InChI code. For example, the IUPAC name of “(2S,4R)-1-[(tert-butoxy)carbonyl]-4-ethoxypyrrolidine-2-carboxylic acid” is given as “(2S,4R)-1-(tert-butoxycarbonyl)-4-ethoxypyrrolidine-2-carboxylic acid” and its InChI code is "1S/C12H21NO5/c1-5-17-8-6-9 (10 (14)15)13 (7-8)11 (16)18-12 (2,3)4/h8-9H,5-7H2,1-4H3, (H,14,15)/t8-,9+/m1/s1" .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) have been used as starting materials in dipeptide synthesis . The coupling reagent N,N’-diethylene-N’'-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of base .Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, “(2S,4R)-1-[(tert-butoxy)carbonyl]-4-ethoxypyrrolidine-2-carboxylic acid”, are known. It has a molecular weight of 259.3, a melting point of 48-51°C, and is stored at a temperature of 4°C .Safety and Hazards
Future Directions
The future directions for the study of “(2S)-4-{[(tert-butoxy)carbonyl]amino}-2-methoxybutanoic acid” could involve further exploration of its synthesis, properties, and potential applications. Given the interest in similar compounds for organic synthesis , this compound may also have potential uses in this area.
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for (2S)-4-{[(tert-butoxy)carbonyl]amino}-2-methoxybutanoic acid involves the protection of the carboxylic acid group, followed by the addition of the tert-butoxycarbonyl (Boc) protecting group to the amine group. The protected intermediate is then subjected to a series of reactions to introduce the methoxy and butanoic acid groups, followed by deprotection of the Boc group to yield the final product.", "Starting Materials": [ "Methoxyacetic acid", "tert-butylamine", "tert-butyl chloroformate", "sodium hydroxide", "methyl iodide", "sodium borohydride", "acetic anhydride", "hydrochloric acid" ], "Reaction": [ "Step 1: Methoxyacetic acid is treated with tert-butylamine and tert-butyl chloroformate to form the Boc-protected intermediate.", "Step 2: The Boc-protected intermediate is treated with sodium hydroxide and methyl iodide to introduce the methoxy group.", "Step 3: The resulting intermediate is treated with sodium borohydride to reduce the carbonyl group to an alcohol.", "Step 4: The alcohol is then oxidized to a carboxylic acid using acetic anhydride and hydrochloric acid.", "Step 5: The Boc group is removed using hydrochloric acid to yield the final product, (2S)-4-{[(tert-butoxy)carbonyl]amino}-2-methoxybutanoic acid." ] } | |
CAS RN |
2348330-80-1 |
Product Name |
(2S)-4-{[(tert-butoxy)carbonyl]amino}-2-methoxybutanoic acid |
Molecular Formula |
C10H19NO5 |
Molecular Weight |
233.3 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.